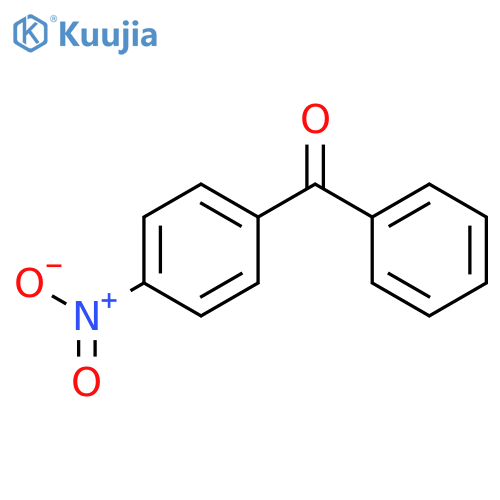

Cas no 1144-74-7 (4-Nitrobenzophenone)

4-Nitrobenzophenone 化学的及び物理的性質

名前と識別子

-

- (4-Nitrophenyl)(phenyl)methanone

- 4-Nitrobenzophenone

- p-Nitrobenzophenone

- 4-Nitrobenzophenon

- (4-nitrophenyl)-phenylmethanone

- Benzophenone,4-nitro- (6CI,7CI,8CI)

- 4-Nitrophenyl phenyl ketone

- NSC 406623

- p-Nitrophenylphenyl ketone

- Methanone, (4-nitrophenyl)phenyl-

- Benzophenone, 4-nitro-

- (4-nitrophenyl)-phenyl-methanone

- ZYMCBJWUWHHVRX-UHFFFAOYSA-N

- 4-nitro-benzophenone

- NSC406623

- 4 -nitro-benzophenone

- KSC490E5H

- (4-nitrophenyl)phenylmethanone

- EINECS 214-542-2

- (4-Nitro-phenyl)-phenyl-methanone

- (4-Nitrophenyl)(phenyl)methanone #

- SCHEMBL229627

- NSC-406623

- NS00023713

- 1144-74-7

- N0365

- W-108600

- AKOS000269679

- CS-W013010

- FT-0619213

- AE-641/00381062

- 4-Nitrobenzophenone, 99%

- DTXSID7061564

- AS-11959

- A803190

- DB-041218

-

- MDL: MFCD00007354

- インチ: 1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H

- InChIKey: ZYMCBJWUWHHVRX-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]

- BRN: 1912753

計算された属性

- せいみつぶんしりょう: 227.05800

- どういたいしつりょう: 227.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 62.9

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: けっしょうふんまつ

- 密度みつど: 1.4060

- ゆうかいてん: 137.0 to 140.0 deg-C

- ふってん: 368.92°C (rough estimate)

- フラッシュポイント: 190.7 °C

- 屈折率: 1.5880 (estimate)

- PSA: 62.89000

- LogP: 3.34900

- ようかいせい: 不溶性

4-Nitrobenzophenone セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- TSCA:Yes

4-Nitrobenzophenone 税関データ

- 税関コード:29147090

- 税関データ:

中国税関コード:

29147090

4-Nitrobenzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N101908-500g |

4-Nitrobenzophenone |

1144-74-7 | 99% | 500g |

¥1488.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0365-25g |

4-Nitrobenzophenone |

1144-74-7 | 99.0%(GC) | 25g |

¥620.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N197A-25g |

4-Nitrobenzophenone |

1144-74-7 | 98% | 25g |

¥193.0 | 2022-06-10 | |

| TRC | N493665-250g |

4-Nitrobenzophenone |

1144-74-7 | 250g |

$316.00 | 2023-05-17 | ||

| Apollo Scientific | OR350288-100g |

4-Nitrobenzophenone |

1144-74-7 | 97% | 100g |

£55.00 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-223642A-25 g |

4-Nitrobenzophenone, |

1144-74-7 | 25g |

¥331.00 | 2023-07-11 | ||

| Alichem | A019110447-500g |

(4-Nitrophenyl)(phenyl)methanone |

1144-74-7 | 97% | 500g |

$357.00 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20405-25g |

4-Nitrobenzophenone, 99% |

1144-74-7 | 99% | 25g |

¥1117.00 | 2023-02-14 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0365-25G |

4-Nitrobenzophenone |

1144-74-7 | >99.0%(GC) | 25g |

¥475.00 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N197A-100g |

4-Nitrobenzophenone |

1144-74-7 | 98% | 100g |

¥612.0 | 2022-06-10 |

4-Nitrobenzophenone サプライヤー

4-Nitrobenzophenone 関連文献

-

Tiago A. Fernandes,Vania André,Aliaksandr S. Arol,?ngela Fran?a,Sergei Mikhalyonok,Nuno Cerca,Alexander M. Kirillov New J. Chem. 2020 44 10924

-

Manoj Mondal,Saitanya K. Bharadwaj,Utpal Bora New J. Chem. 2015 39 31

-

Mingzhong Cai,Guomin Zheng,Guodong Ding Green Chem. 2009 11 1687

-

4. Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acidsJinming Li,Huiyu Chen,Daisy Zhang-Negrerie,Yunfei Du,Kang Zhao RSC Adv. 2013 3 4311

-

Lucy M. Ombaka,Patrick G. Ndungu,Vincent O. Nyamori RSC Adv. 2015 5 109

-

Jiang-Sheng Li,Qian Yang,Fan Yang,Guo-Qin Chen,Zhi-Wei Li,Yin-Jie Kuang,Wei-Jing Zhang,Peng-Mian Huang Org. Biomol. Chem. 2018 16 140

-

Sinem ?ak?r,Serdar Bat?kan Kavukcu,Hande Karab?y?k,Senthil Rethinam,Hayati Türkmen RSC Adv. 2021 11 37684

-

Dandu Damodara,Racha Arundhathi,T. Venkata Ramesh Babu,Margaret K. Legan,Hephzibah J. Kumpaty,Pravin R. Likhar RSC Adv. 2014 4 22567

-

José de Jesús Cázares-Marinero,Siden Top,Anne Vessières,Gérard Jaouen Dalton Trans. 2014 43 817

-

B. H. Chase,D. H. Hey J. Chem. Soc. 1952 553

4-Nitrobenzophenoneに関する追加情報

Comprehensive Overview of 4-Nitrobenzophenone (CAS No. 1144-74-7): Structure, Applications, and Recent Advances

4-Nitrobenzophenone, also known by its chemical identifier CAS No. 1144-74-7, is a high-value aromatic ketone characterized by its unique molecular architecture and versatile reactivity. This compound belongs to the benzophenone family, a class of organic molecules with two aromatic rings connected via a carbonyl group (C=O). The nitro group (-NO₂) positioned at the para position of one benzene ring imparts distinct electronic and steric properties, making it a critical intermediate in pharmaceutical, agrochemical, and materials science research.

The molecular structure of 4-Nitrobenzophenone (C₁₃H₉NO₃) features a conjugated system between the carbonyl group and the aromatic rings, which significantly influences its photochemical behavior and redox activity. Recent studies highlight its role as a precursor in the synthesis of nitro-substituted heterocycles, which are pivotal in drug discovery pipelines targeting G protein-coupled receptors (GPCRs) and enzyme inhibitors. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated the use of 4-Nitrobenzophenone derivatives in developing selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs.

Synthetic pathways for CAS No. 1144-74-7 typically involve nitration of benzophenone using concentrated nitric acid under controlled conditions. Advanced methodologies reported in *Organic Process Research & Development* (2023) emphasize catalytic approaches using metal-free systems to enhance yield while minimizing byproduct formation. These innovations align with green chemistry principles, addressing industry demands for sustainable production processes.

In pharmaceutical applications, 4-Nitrobenzophenone serves as a key scaffold for designing antimicrobial agents and anticancer prodrugs. Its electron-withdrawing nitro group facilitates bioisosteric replacements in lead optimization strategies, as noted in a 2023 review on nitro-containing drug candidates for multidrug-resistant pathogens. Additionally, recent work from the *European Journal of Organic Chemistry* (2023) explores its utility in click chemistry reactions to synthesize multifunctional nanomaterials for targeted drug delivery systems.

The compound's photochemical properties have also garnered attention in optoelectronic materials development. Research from *Advanced Materials Interfaces* (2023) highlights its integration into organic light-emitting diodes (OLEDs), where its absorption spectrum (λ_max ~355 nm) contributes to tunable emission profiles. This application is particularly relevant for next-generation flexible displays requiring high-efficiency phosphorescent emitters.

Analytical characterization of CAS No. 1144-74-7 involves techniques such as NMR spectroscopy (¹H δ: aromatic protons at 7.8–8.5 ppm), mass spectrometry (m/z = 223 [M⁺]), and UV-vis spectroscopy (ε ~5600 L·mol⁻¹·cm⁻¹). These data are critical for quality control in industrial settings and academic research laboratories worldwide.

Eco-toxicological assessments emphasize responsible handling protocols for 4-Nitrobenzophenone, particularly during large-scale manufacturing processes. While not classified under restricted substances per current international regulations, adherence to REACH guidelines ensures safe occupational exposure limits are maintained during synthesis operations.

Ongoing research continues to expand the application scope of this compound beyond traditional domains. A notable example is its use as an electron acceptor component in perovskite solar cells, where its energy level alignment improves charge transport efficiency—findings published in *Nature Energy* (2023). Such interdisciplinary applications underscore the enduring relevance of CAS No. 1144-74-7 across multiple scientific frontiers.

The global market demand for Benzoic acid derivatives like 4-nitrobenezphenone remains robust due to their role as building blocks in fine chemical synthesis. Market analysis reports project sustained growth through 2030 driven by advancements in personalized medicine development and smart material innovations requiring precise molecular engineering capabilities.

1144-74-7 (4-Nitrobenzophenone) 関連製品

- 1469-74-5(3,4'-Dinitrobenzophenone)

- 14401-75-3(1-(3,5-Dinitrophenyl)ethanone)

- 21222-05-9(bis(3-nitrophenyl)methanone)

- 1033-26-7(Methanone,bis(4-nitrophenyl)-)

- 121-89-1(3-nitroacetophenone)

- 100-19-6(1-(4-nitrophenyl)ethan-1-one)

- 2243-80-3(3-Nitrobenzophenone)

- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)

- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)

- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)